5-(4-chlorophenyl)-3H-furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3H-furan-2-one is a chemical compound with the molecular formula C10H6ClO2. It is also known as 4-chlorocoumarin or 4-chloro-3-hydroxy-2H-furan-2-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3H-furan-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
5-(4-chlorophenyl)-3H-furan-2-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess antioxidant properties by scavenging free radicals and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-chlorophenyl)-3H-furan-2-one in lab experiments include its easy synthesis, low cost, and potential applications in various fields of scientific research. However, there are also some limitations associated with its use. For example, this compound may exhibit low solubility in some solvents, which may limit its use in certain experiments. Furthermore, it may exhibit toxicity at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-chlorophenyl)-3H-furan-2-one. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential applications in the development of novel anticancer drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the synthesis of new derivatives of 5-(4-chlorophenyl)-3H-furan-2-one should be explored to improve its biological activity and selectivity.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-3H-furan-2-one involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, the type and amount of catalyst used, and the reaction time.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3H-furan-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
18338-90-4 |
---|---|
Produktname |
5-(4-chlorophenyl)-3H-furan-2-one |
Molekularformel |
C10H7ClO2 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3H-furan-2-one |
InChI |
InChI=1S/C10H7ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2 |
InChI-Schlüssel |
ZZTGFKUHHHBCJI-UHFFFAOYSA-N |
SMILES |
C1C=C(OC1=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1C=C(OC1=O)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
18338-90-4 |
Synonyme |
5-(4-chlorophenyl)-3H-furan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.